1-cyclohexyl-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea
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Overview
Description
1-cyclohexyl-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea is a complex organic compound that features a cyclohexyl group, a tetrahydroindazole moiety, and a urea linkage
Mechanism of Action
Indazole and imidazole are both heterocyclic aromatic organic compounds. They are part of many biologically active compounds and drugs .
Targets of Action
Indazole and imidazole derivatives have been found to interact with a variety of targets, including cyclin-dependent kinases (CDKs) and cell volume-regulated human kinases . These targets play a crucial role in cell cycle regulation and volume regulation, respectively.
Mode of Action
The interaction of these compounds with their targets often results in the inhibition, regulation, or modulation of the target’s activity . This can lead to changes in cellular processes controlled by these targets.
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets CDKs, it could affect the cell cycle pathway, leading to changes in cell proliferation .
Pharmacokinetics
The ADME properties of these compounds can vary widely depending on their specific chemical structure. Many of these compounds are known to be highly soluble in water and other polar solvents , which could influence their absorption and distribution in the body.
Result of Action
The molecular and cellular effects of these compounds can also vary depending on their specific targets and mode of action. For example, compounds that inhibit CDKs could potentially slow down cell proliferation, which could be beneficial in the treatment of diseases like cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea typically involves multiple steps. One common approach is the reaction of cyclohexyl isocyanate with a suitable indazole derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the urea nitrogen or the indazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
1-cyclohexyl-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
1-cyclohexyl-3-((1-methyl-1H-indazol-3-yl)methyl)urea: Lacks the tetrahydro structure, which may affect its reactivity and biological activity.
1-cyclohexyl-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiourea: Contains a thiourea group instead of a urea group, which can lead to different chemical properties and applications.
Uniqueness
1-cyclohexyl-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the cyclohexyl and tetrahydroindazole moieties makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-cyclohexyl-3-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c1-20-15-10-6-5-9-13(15)14(19-20)11-17-16(21)18-12-7-3-2-4-8-12/h12H,2-11H2,1H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEICCUIDUUGWHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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